molecular formula C10H7BrN2 B035180 5-Bromo-3,4'-bipyridine CAS No. 106047-38-5

5-Bromo-3,4'-bipyridine

Cat. No. B035180
M. Wt: 235.08 g/mol
InChI Key: ZKNBQZBRNLAVHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-3,4'-bipyridine can be achieved through direct bromination of 2,2'-bipyridine hydrobromide salt or by radical decarboxylative bromination of the corresponding acid chlorides (Romero & Ziessel, 1995). Additionally, Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine has been developed for the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, yielding products suitable for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

Scientific Research Applications

  • Synthesis and Material Science :

    • D'Souza et al. (2012) describe a scalable synthesis method for 5,5′-dibromo-2,2′-bipyridine and its functionalization, which is useful for synthesizing functional materials and complex molecular topologies (D'Souza et al., 2012).
    • Schwab et al. (2002) and Hapke et al. (2007) demonstrate efficient syntheses of brominated bipyridines, which are essential for preparing metal-complexing molecular rods and sophisticated chelating ligands (Schwab et al., 2002), (Hapke et al., 2007).
  • Biomedical Applications :

    • Rudra et al. (2015) explored bromopyridone nucleotide analogues as potential anoxic selective radiosensitizing agents for treating hypoxic solid tumor cells (Rudra et al., 2015).
  • Ligand Design and Coordination Chemistry :

    • Charbonnière et al. (2001, 2002) developed methods for synthesizing tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanides, and flexible polydendate ligands for potential applications in labeling biological material (Charbonnière et al., 2001), (Charbonnière et al., 2002).
  • Liquid Crystal Research :

    • El-Ghayoury et al. (2000) demonstrated that monosubstituted 2,2'-bipyridine can produce thermotropic liquid crystals with unique properties like smectic B, smectic A, and nematic phases (El-Ghayoury et al., 2000).
  • Catalysis and Supramolecular Chemistry :

    • Studies by Fernández González et al. (1996) and Moradi-Shoeili et al. (2013) highlight the use of metal-polypyridyl complexes with pendant adenine and thymine groups in hydrogen-bonded supramolecular assemblies, and ternary copper(II) complexes as models for ascorbic oxidase, respectively (Fernández González et al., 1996), (Moradi-Shoeili et al., 2013).

Safety And Hazards

The safety data sheet for 5-Bromo-3,4’-bipyridine indicates that it is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3-bromo-5-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNBQZBRNLAVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543425
Record name 5-Bromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4'-bipyridine

CAS RN

106047-38-5
Record name 5-Bromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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